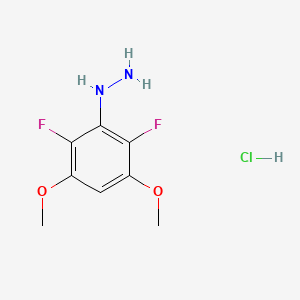

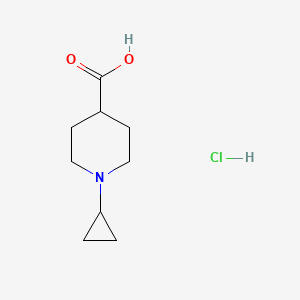

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The papers provided do not specifically mention the synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride. However, they do describe reactions involving hydrazine and its derivatives. For example, the synthesis of 3-trifluoromethyl-5-phenyl-1,2,4-triazole from a reaction involving hydrazine is detailed, indicating that hydrazine can be used in multi-component condensation reactions to form heterocyclic compounds . This suggests that similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the structure of related compounds such as 3-phenyl-5-phenacyl-2-pyrazoline and 3-trifluoromethyl-5-phenyl-1,2,4-triazole are discussed . These structures involve nitrogen-containing heterocycles, which are common in the chemistry of hydrazine derivatives. The presence of substituents like trifluoromethyl groups and phenyl rings can significantly influence the electronic and steric properties of these molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions involving hydrazine derivatives. For instance, the reaction of 2,6-diphenylpyrylium perchlorate with hydrazine leads to the formation of 3-phenyl-5-phenacyl-2-pyrazoline . Additionally, the synthesis of bis(fluorosilyl)hydrazine from di-tert1-butyldifluorosilane and monolithiated hydrazine is described, showcasing the reactivity of hydrazine in condensation reactions and its ability to form stable silylated derivatives . These reactions highlight the versatility of hydrazine as a nucleophile and its potential to undergo various transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of hydrazine derivatives can be inferred to some extent from the reactions they undergo. For example, the stability of monosilylated hydrazine under certain conditions and its reactivity towards chlorosilanes indicates that hydrazine derivatives can have diverse reactivity profiles depending on their substitution patterns . The formation of heterocycles such as pyrazolines and triazoles also suggests that hydrazine derivatives can participate in ring-closure reactions, which is a significant aspect of their chemical behavior .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Synthesis of Centrally Acting Drugs : Research has demonstrated the synthesis of iodine-131 labeled centrally acting drugs, involving the reaction of labeled iodine monochloride with substituted phthalimides, followed by the removal of the phthalic acid group with hydrazine. This has implications in nuclear medicine, especially in brain scanning technologies (Braun et al., 1977).

Antiproliferative Activities : Research on asymmetrical azines synthesized from compounds including 2,6-dimethoxyphenol has shown potent cytotoxicity and antiproliferative activities against MCF-7 cell lines, indicating potential applications in cancer therapy (Ganga & Sankaran, 2020).

Antibacterial Evaluation : Novel derivatives of 3,5-diphenylcyclohex-2-en-1-one synthesized via reactions with hydrazine hydrate have shown high antibacterial activity against Gram-positive bacteria, suggesting potential in the development of new antibiotics (Abd Allah, El-Saghier, & Kadry, 2015).

Antidepressant Activities : The synthesis of new 3,5-diphenyl-2-pyrazoline derivatives using hydrazine hydrate and their evaluation as antidepressants have shown promising results in reducing immobility times in mice, indicating potential therapeutic applications (Palaska, Aytemir, Uzbay, & Erol, 2001).

Chemical Synthesis and Characterization

Hydrazine Derivatives Synthesis : Research involving the synthesis of new hydrazyl free radicals and their complex formation with crown ether and cyclodextrins expands the understanding of hydrazine chemistry, potentially leading to novel applications in chemical synthesis and material science (Ioniță et al., 2002).

Structural and Reactivity Properties : A study exploring the properties of hydrazine derivatives, including their chemical reactivity, stability, and potential biological activities, provides valuable insights for future experimental validation in various fields like drug development and material science (Mary et al., 2021).

Biological Applications

Anti-Inflammatory and Antimicrobial Activity : Research on novel 1-acetyl-3,5-diaryl-4,5-dihydropyrazole derivatives bearing various moieties synthesized through hydrazine hydrate reactions has shown significant anti-inflammatory and antimicrobial activities, indicating their potential in developing new therapeutic agents (Keche et al., 2012).

Electron Donor in Photosynthesis : Hydrazine has been identified as an electron donor to the oxidizing side of Photosystem II in photosynthesis, highlighting its importance in biological processes and potential applications in bioengineering (Heath, 1971).

Mécanisme D'action

Target of Action

Hydrazine derivatives are generally known to interact with various biological targets, influencing cellular processes .

Mode of Action

Hydrazine compounds are known to participate in reactions such as the formation of oximes and hydrazones . These reactions involve the nucleophilic attack of the nitrogen atom in the hydrazine on a carbonyl carbon, leading to changes in the molecular structure .

Biochemical Pathways

It’s worth noting that hydrazine derivatives can be involved in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

The formation of oximes and hydrazones, common reactions of hydrazine derivatives, can lead to significant changes in the molecular structure, potentially influencing cellular processes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of hydrazine derivatives .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,6-difluoro-3,5-dimethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2.ClH/c1-13-4-3-5(14-2)7(10)8(12-11)6(4)9;/h3,12H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVIUKQVMJWKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)NN)F)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)